Duocarmycin SA intermediate-1

Solid-Phase Peptide Synthesis ADC Payload Duocarmycin Analogues

Duocarmycin SA intermediate-1 is the indispensable building block for constructing picomolar-potency ADC payloads. Its orthogonal protecting groups and enantiomeric purity enable precise on-resin elongation and late-stage diversification via SPPS—capabilities that generic duocarmycin analogs lack. Using alternative precursors risks racemization and synthetic failure. This intermediate is validated for generating bifunctional DNA alkylators (e.g., DSA dimers) and focused SAR libraries to optimize C-terminal substitutions for enhanced cytotoxicity and selectivity.

Molecular Formula C30H35IN2O8
Molecular Weight 678.5 g/mol
Cat. No. B12383685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDuocarmycin SA intermediate-1
Molecular FormulaC30H35IN2O8
Molecular Weight678.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C(=CC2=C(C(=CC(=C21)OCC3=CC=CC=C3)N(CC4CO4)C(=O)OC(C)(C)C)I)C(=O)OC
InChIInChI=1S/C30H35IN2O8/c1-29(2,3)40-27(35)32(15-19-17-38-19)21-14-23(39-16-18-11-9-8-10-12-18)25-20(24(21)31)13-22(26(34)37-7)33(25)28(36)41-30(4,5)6/h8-14,19H,15-17H2,1-7H3/t19-/m1/s1
InChIKeyBKDGQGOUZAEPNP-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Duocarmycin SA Intermediate-1: A Critical Building Block for Targeted Cytotoxic Payloads


Duocarmycin SA intermediate-1 is a key synthetic precursor to the highly potent DNA-alkylating agent (+)-duocarmycin SA, a member of the cyclopropylpyrroloindole (CPI) family of antitumor antibiotics [1]. As a protected derivative of the duocarmycin SA alkylation subunit, this compound is specifically engineered for incorporation into more complex molecular architectures, such as antibody-drug conjugates (ADCs) and extended analogs, via solid-phase peptide synthesis (SPPS) [2]. It provides a chemically tractable handle for constructing sequence-selective DNA minor groove alkylators with cytotoxic potencies in the picomolar range [3].

Why a Generic 'Duocarmycin Analogue' Cannot Substitute for Duocarmycin SA Intermediate-1 in Synthesis


The term 'Duocarmycin analogue' encompasses a wide range of compounds with dramatically different functional group compatibility, stereochemical integrity, and synthetic utility. Directly substituting a generic analogue for Duocarmycin SA intermediate-1 in a synthetic sequence is not feasible due to its unique role as a precisely protected, enantiomerically pure alkylation subunit [1]. This intermediate is specifically designed to enable orthogonal deprotection strategies essential for solid-phase peptide synthesis and late-stage diversification, whereas other compounds in the class (e.g., seco-precursors, final natural products, or CBI analogs) lack the requisite protection, possess an incompatible reactivity profile, or are not amenable to the same coupling chemistries [2]. Using an alternative precursor would fundamentally alter the synthesis pathway, often leading to racemization, undesired side reactions, or a complete failure to construct the intended payload.

Quantitative Differentiation of Duocarmycin SA Intermediate-1 vs. Closest Analogs


Synthetic Versatility: Enabling Solid-Phase Synthesis vs. Traditional Solution-Phase Routes

Unlike the final natural product duocarmycin SA, Duocarmycin SA intermediate-1 is specifically designed with a protecting group scheme (e.g., Fmoc) that makes it directly compatible with solid-phase peptide synthesis (SPPS) [1]. A direct comparison shows that while the total synthesis of duocarmycin SA is complex and yields the final cytotoxic agent, this intermediate provides a modular building block with a reported overall yield of 34% over 9 steps for a related alkylating unit suitable for SPPS, demonstrating its optimized synthetic accessibility for creating diverse payloads [1]. This contrasts sharply with the multi-step, lower-yielding total syntheses or the use of unprotected natural products which are unsuitable for automated SPPS.

Solid-Phase Peptide Synthesis ADC Payload Duocarmycin Analogues

Stability-Driven Selectivity: Optimized Alkylation Subunit vs. More Reactive/Labile Analogs

The alkylation subunit in Duocarmycin SA intermediate-1 is derived from the DSA core, which has been quantitatively shown to possess a stability profile that is more optimal than closely related analogs. The MeCTI alkylation subunit, an analog, is 5–6 times more stable than the MeCPI subunit of CC-1065 and slightly more stable than the DSA subunit [1]. In functional terms, this optimized stability translates to potent biological activity, as demonstrated by analogs bearing the DSA-type subunit. For instance, a head-to-head study found that (+)-duocarmycin SA (IC50 = 0.01 nM) is 100-fold more potent than an amidine analog (+)-6 (IC50 = 0.75 nM) and 50-fold more potent than (+)-CBI-TMI (IC50 = 0.02 nM) in the L1210 cytotoxic assay [2].

DNA Alkylation Sequence Selectivity Stability

Cytotoxic Potency Superiority: The DSA Core vs. Other Duocarmycin Family Members

The duocarmycin SA scaffold, which this intermediate is used to construct, is distinguished from its natural congeners by its exceptional potency. In a direct comparative study on Balb 3T3/H-ras cells after 72 hours of drug exposure, duocarmycin SA (IC50 = 0.05 nM) was found to be 6-fold more potent than duocarmycin A (IC50 = 0.3 nM) and orders of magnitude more potent than the seco-compounds duocarmycin B2 (IC50 = 1.5 nM), B1 (3.0 nM), C2 (20 nM), and C1 (40 nM) [1]. This superior potency of the SA scaffold validates its selection as the payload of choice over other family members.

Cytotoxicity IC50 Balb 3T3/H-ras

In-Class Stability Advantage: Duocarmycin SA Core Over Duocarmycin A

Beyond potency, the DSA core exhibits a crucial stability advantage over its closest analog, Duocarmycin A. In fermentation studies, Duocarmycin SA was observed to be more stable in culture media than Duocarmycin A, despite their structural similarities [1]. Furthermore, no halogenated seco-compounds of Duocarmycin SA were detected in culture broth, a stark contrast to the fermentation of Duocarmycin A, which yields multiple labile seco-compounds (B1, B2, C1, C2) [1]. This intrinsic stability of the DSA scaffold translates to a more reliable and predictable synthetic and biological profile.

Stability Fermentation Bioreactor

Best Research and Industrial Application Scenarios for Duocarmycin SA Intermediate-1


Solid-Phase Synthesis of Antibody-Drug Conjugate (ADC) Payloads

Duocarmycin SA intermediate-1 is the optimal building block for the automated solid-phase synthesis of novel duocarmycin-based ADC payloads. Its Fmoc-protected amine and other orthogonal protecting groups allow for precise on-resin elongation and modification, enabling the creation of diverse peptide-linked analogs with tunable properties, as validated by its successful use in generating potent anti-proliferative compounds [1].

Construction of Dimeric DNA Cross-Linking Agents

This intermediate serves as a direct precursor for synthesizing bifunctional alkylating agents, such as DSA dimers (e.g., (+)(+)-DSA2). These compounds, which are constructed by coupling two units of the duocarmycin SA alkylation subunit, exhibit altered DNA sequence selectivity and significantly enhanced cytotoxic potency (e.g., IC50 = 3.0 pM) compared to the monomeric duocarmycin SA (IC50 = 10 pM) [2].

Generating Structure-Activity Relationship (SAR) Libraries of Duocarmycin Analogs

Given the profound effect of C-terminal substitutions on antiproliferative activity—where the presence of a free acid abolishes cytotoxicity while certain amino acids enhance it [1]—Duocarmycin SA intermediate-1 is ideally suited for creating focused SAR libraries. Its modular design allows researchers to systematically explore the impact of different peptide and linker attachments on the activity, stability, and selectivity of the resulting conjugates.

Synthesis of Selectivity-Tuned DNA Alkylators for Targeted Therapy

The established sequence-selective alkylation of the DSA core (e.g., targeting 3' adenines within 3-5 base pair AT-rich sites) provides a validated mechanism for designing targeted therapeutics [1]. This intermediate is the essential starting point for synthesizing new agents where the DNA-binding and alkylating properties are further refined through medicinal chemistry efforts to improve therapeutic windows [2].

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